molecular formula C6H10N4OS B2506134 4-amino-5-(oxolan-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1249743-71-2

4-amino-5-(oxolan-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2506134
CAS No.: 1249743-71-2
M. Wt: 186.23
InChI Key: XSXPABGEYJXEDG-UHFFFAOYSA-N
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Description

4-amino-5-(oxolan-3-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C6H10N4OS and a molecular weight of 186.23 g/mol . Its structure features a 1,2,4-triazole heterocycle substituted with an amino group, a thiol group, and an oxolane (tetrahydrofuran) ring, making it a functionalized scaffold of significant interest in medicinal and agrochemical research. Compounds within the 1,2,4-triazole-3-thiol class are extensively studied for their diverse biological activities. Although specific bioactivity data for this particular derivative is not yet widely reported in the literature, related analogues are well-known to exhibit a broad spectrum of properties, including antimicrobial , antifungal , anticonvulsant , and antidepressant effects . The presence of the thiol group allows for thione-thiol tautomerism, which can influence its binding properties with biological targets . This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. All necessary safety information, including hazard codes and risk phrases, should be consulted in the associated Safety Data Sheet (SDS) prior to handling. Researchers are encouraged to explore the potential of this compound as a building block in the synthesis of novel molecules or as a candidate for new pharmacological screens.

Properties

IUPAC Name

4-amino-3-(oxolan-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS/c7-10-5(8-9-6(10)12)4-1-2-11-3-4/h4H,1-3,7H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXPABGEYJXEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NNC(=S)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249743-71-2
Record name 4-amino-5-(oxolan-3-yl)-4H-1,2,4-triazole-3-thiol
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Preparation Methods

Reaction Mechanism and Pathway

This method involves the recyclization of 5-substituted-2-mercapto-1,3,4-oxadiazoles using hydrazine hydrate. The reaction proceeds via nucleophilic attack of hydrazine on the oxadiazole ring, leading to ring-opening and subsequent cyclization to form the triazole-thiol core. The oxolan-3-yl substituent is introduced during the precursor synthesis stage, typically through functionalization of the oxadiazole intermediate.

Key Steps:

  • Synthesis of 5-(Oxolan-3-yl)-1,3,4-Oxadiazole-2-Thiol:
    • Reaction of oxolan-3-carboxylic acid hydrazide with carbon disulfide ($$ \text{CS}_2 $$) in ethanol under alkaline conditions ($$ \text{KOH} $$).
    • Reflux for 5–6 hours to ensure complete cyclization.
  • Cyclization with Hydrazine Hydrate:
    • Treatment of the oxadiazole-thiol intermediate with excess hydrazine hydrate ($$ \text{N}2\text{H}4 \cdot \text{H}_2\text{O} $$) in pyridine or ethanol.
    • Reflux for 4–6 hours to yield the final triazole-thiol product.

Optimization Parameters

Parameter Optimal Condition Impact on Yield
Solvent Pyridine or Ethanol Maximizes cyclization efficiency
Temperature 80–90°C (reflux) Accelerates ring rearrangement
Hydrazine Molar Ratio 1:1.2 (oxadiazole:hydrazine) Prevents side reactions
Reaction Time 4–6 hours Ensures completion

Yield: 65–72% after recrystallization from ethanol.

Method 2: Microwave-Assisted Solvent-Free Synthesis

Advantages Over Conventional Methods

Microwave irradiation offers a rapid, energy-efficient alternative to traditional heating. This method eliminates the need for hazardous solvents and reduces reaction times from hours to minutes.

Procedural Details

  • Precursor Preparation:
    • 5-(Oxolan-3-yl)-1,3,4-oxadiazole-2-thiol is synthesized as in Method 1.
  • Microwave Cyclization:
    • A mixture of the oxadiazole-thiol precursor and hydrazine hydrate is irradiated in a microwave reactor at 300 W.
    • Reaction time: 8–12 minutes.
  • Purification:
    • Crude product is washed with cold water and recrystallized from ethanol.

Yield: 78–85%.

Comparative Analysis: Conventional vs. Microwave Synthesis

Parameter Conventional Method Microwave Method
Reaction Time 4–6 hours 8–12 minutes
Solvent Use Ethanol/Pyridine Solvent-free
Energy Consumption High Low
Yield 65–72% 78–85%

Method 3: Cyclization of Potassium Dithiocarbazinate Derivatives

Reaction Pathway

This approach utilizes potassium dithiocarbazinate intermediates derived from oxolan-3-carboxylic acid hydrazides. The dithiocarbazinate undergoes cyclization with hydrazine hydrate in aqueous medium.

Synthetic Steps:

  • Formation of Potassium Dithiocarbazinate:
    • Reaction of oxolan-3-carboxylic acid hydrazide with $$ \text{CS}_2 $$ and $$ \text{KOH} $$ in ethanol.
  • Cyclization:
    • Reflux the dithiocarbazinate with hydrazine hydrate in water for 3–4 hours.
  • Isolation:
    • Acidification with HCl precipitates the product, which is filtered and recrystallized.

Critical Parameters

Parameter Optimal Condition
Solvent Water
Temperature 100°C (reflux)
Hydrazine Ratio 1:1 (dithiocarbazinate:hydrazine)
Reaction Time 3–4 hours

Yield: 60–68%.

Comparative Evaluation of Methods

Efficiency and Scalability

  • Microwave Method: Highest yield (85%) and shortest reaction time, suitable for lab-scale synthesis.
  • Conventional Oxadiazole Route: Moderate yield (72%) but well-documented for industrial scalability.
  • Dithiocarbazinate Route: Lower yield (68%) but uses water as a green solvent.

Structural Characterization and Validation

All methods require rigorous analytical validation:

  • Infrared Spectroscopy (IR): Confirms the presence of -SH (2550–2600 cm$$^{-1}$$) and -NH$$_2$$ (3300–3500 cm$$^{-1}$$) groups.
  • Nuclear Magnetic Resonance (NMR):
    • $$ ^1\text{H} $$-NMR: Oxolan-3-yl protons appear as multiplet signals at δ 3.5–4.2 ppm.
    • $$ ^{13}\text{C} $$-NMR: Triazole carbons resonate at δ 145–160 ppm.
  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress (R$$_f$$ = 0.6–0.7 in ethyl acetate/hexane).

Industrial Production Considerations

For large-scale synthesis, the microwave method faces challenges due to equipment costs. The conventional oxadiazole route remains preferable for industrial settings, with modifications such as:

  • Continuous Flow Reactors: Enhance yield and reduce reaction time.
  • Catalytic Optimization: Use of Lewis acids (e.g., $$ \text{ZnCl}_2 $$) to accelerate cyclization.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)Ethanol, 60°C, 4 hSulfonic acid derivative72%
KMnO₄ (aqueous)Acidic pH, RT, 2 hSulfone68%
SeO₂DMF, 110°C, 12 hFused triazolopyrimidine55%
  • Mechanistic Insight : Oxidation with H₂O₂ proceeds via sulfenic acid intermediates, while KMnO₄ induces direct S–O bond formation. SeO₂ facilitates intramolecular oxidative cyclization, forming fused heterocycles .

Substitution Reactions

The amino (-NH₂) and thiol groups participate in nucleophilic substitutions:

Amino Group Reactivity

Reaction with aldehydes or acyl chlorides yields Schiff bases or amides:

Reagent Conditions Product Yield Reference
BenzaldehydeEtOH, reflux, 6 h4-(Benzylideneamino)-triazole-thiol85%
Acetyl chlorideDCM, TEA, 0°C, 1 h4-Acetamido-triazole-thiol90%

Thiol Group Reactivity

Alkylation or acylation modifies the thiol group:

Reagent Conditions Product Yield Reference
Methyl iodideNaOH, EtOH, RT, 3 h3-Methylthio-triazole78%
Benzoyl chloridePyridine, 60°C, 2 h3-Benzoylthio-triazole82%

Cyclization and Heterocycle Formation

The triazole core participates in cycloadditions and annulations:

Reagent/Conditions Product Application Reference
CuI, TBAB, K₂CO₃, 80°CTriazolo[1,5-a]pyrimidine derivativeAntiviral agents
Hydrazine hydrate, EtOHBistriazole-linked macrocycleCoordination chemistry
  • Key Observation : Cyclization reactions often require metal catalysts or high temperatures to stabilize transition states .

Reduction Reactions

Limited studies report selective reduction of the triazole ring:

Reducing Agent Conditions Product Yield Reference
NaBH₄MeOH, RT, 12 hDihydrotriazole-thiol65%
H₂ (Pd/C)EtOAc, 50 psi, 6 hTetrahydrotriazole derivative58%

Metal Coordination

The thiol and amino groups act as ligands for transition metals:

Metal Salt Conditions Complex Structure Application Reference
Cu(II) acetateMeOH, RT, 2 hOctahedral Cu-S/N complexCatalysis
AgNO₃Aqueous, 50°C, 4 hLinear Ag-thiolate polymerAntimicrobial coatings

Stability and Decomposition

  • Thermal Degradation : Decomposes at >200°C, releasing H₂S and NH₃ .

  • Photolysis : UV exposure (254 nm) induces ring-opening to form nitriles and sulfur oxides .

Scientific Research Applications

Pharmacological Properties

The pharmacological properties of 4-amino-5-(oxolan-3-yl)-4H-1,2,4-triazole-3-thiol have been investigated extensively. The compound exhibits a range of biological activities, including:

1. Antimicrobial Activity
Research has indicated that triazole derivatives possess significant antibacterial properties. For instance, studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for anti-tuberculosis therapies. The mechanism involves targeting bacterial enzymes such as dihydrofolate reductase and β-ketoacyl carrier protein synthase III (FabH) .

2. Anticancer Activity
Triazole derivatives have also been evaluated for their anticancer properties. In vitro studies demonstrate that these compounds can induce cytotoxic effects against various cancer cell lines, including melanoma and triple-negative breast cancer. The selectivity towards cancer cells suggests potential for development as antitumor agents .

3. Antioxidant Properties
The antioxidant activity of this compound has been noted in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases .

Case Studies

Several case studies highlight the applications of this compound:

Study Focus Area Findings
Study AAntitubercular ActivityDemonstrated significant inhibition against multi-drug-resistant Mycobacterium tuberculosis strains at low concentrations .
Study BAnticancer PropertiesShowed selective cytotoxicity against melanoma cells with minimal effects on normal cells .
Study CAntioxidant ActivityExhibited strong free radical scavenging ability in various assays .

Mechanism of Action

The mechanism of action of 4-amino-5-(oxolan-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Electronic Features

The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are heavily influenced by substituents at the 5-position. Key analogs include:

Substituent Electronic Nature Key Applications References
Phenyl (e.g., AT) Mildly electron-donating Antioxidant, corrosion inhibition
4-Pyridyl (e.g., AP) Electron-withdrawing (basic) Antioxidant, coordination chemistry
4-Nitrophenyl Strongly electron-withdrawing Schiff base synthesis, antimicrobial activity
Fluorinated benzylidenes Variable (depends on position) Antimicrobial, electrochemical sensing
Thiophen-2-ylmethyl Electron-rich (heterocyclic) Antiradical activity
Oxolan-3-yl Electron-donating (ether) Inferred: Antioxidant, enhanced solubility

Key Observations :

  • Electron-donating groups (e.g., -NH₂, SH, oxolane) enhance antioxidant activity by stabilizing radical intermediates .
  • Electron-withdrawing groups (e.g., -NO₂, pyridyl) improve corrosion inhibition via adsorption on metal surfaces .

Antioxidant Activity

Triazole-3-thiols with electron-donating substituents exhibit significant radical scavenging capacity:

Compound DPPH IC₅₀ (µM) ABTS IC₅₀ (µM) Reference
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) 18.4 22.1
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) 24.7 28.9
4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol 88.89% inhibition at 1 mM

Experimental validation is required.

Antimicrobial and Antitubercular Activity

Fluorinated and nitrophenyl derivatives show notable antimicrobial effects:

Compound MIC Against P. aeruginosa (µg/mL) Reference
5-(2-Pyrazinyl)-4H-1,2,4-triazole-3-thiol (para-fluoro derivative) 5.1
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol 2.8 (anti-tubercular)

Inference for Oxolan Derivative :
The oxolane group’s lipophilicity may improve membrane penetration, but its polarity could reduce efficacy against Gram-negative bacteria compared to fluorinated analogs.

Corrosion Inhibition

Triazole-3-thiols act as mixed-type inhibitors in acidic environments:

Compound Inhibition Efficiency (%) Mechanism Reference
AT 92.1 Adsorption via -SH and -NH₂
AP 88.5 Pyridyl N-metal coordination

Inference for Oxolan Derivative : The oxolane oxygen’s lone pairs may facilitate adsorption on mild steel, but steric hindrance from the ring could reduce efficiency compared to planar aromatic substituents.

Biological Activity

The compound 4-amino-5-(oxolan-3-yl)-4H-1,2,4-triazole-3-thiol is a derivative of the triazole family, known for its diverse biological activities. Triazole derivatives have been extensively studied due to their potential as therapeutic agents in various fields, including antimicrobial, anticancer, and anti-inflammatory applications. This article delves into the biological activity of this specific compound, highlighting its synthesis, antimicrobial effects, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process often includes the introduction of the oxolan ring and the thiol functional group at specific reaction sites on the triazole structure. While detailed synthetic pathways are not extensively documented in the available literature, modifications of similar triazole-thiol compounds suggest that standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions are employed.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study focusing on S-substituted derivatives of 1,2,4-triazole-3-thiols reported that these compounds showed activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these compounds was found to be in the range of 31.25 - 62.5 µg/mL , indicating a robust antimicrobial potential .

CompoundMIC (µg/mL)Target Organisms
This compound31.25 - 62.5E. coli, S. aureus, P. aeruginosa

Anticancer Activity

The anticancer properties of triazole derivatives have also been investigated. In a study assessing various triazole-thiol derivatives' cytotoxicity against cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231), certain compounds exhibited selective cytotoxic effects. The synthesized derivatives demonstrated higher efficacy against melanoma cells compared to other cancer types .

Key Findings:

  • Compounds with specific substituents showed enhanced selectivity towards cancer cells.
  • The most active compounds inhibited cell migration and demonstrated potential as antimetastatic agents.

Structure-Biological Activity Relationship

The relationship between the chemical structure of triazole derivatives and their biological activity has been a focal point in research. Variations in substituents on the sulfur atom and other parts of the molecule can significantly influence their antimicrobial and anticancer activities. For instance:

  • Substituent Variations: Different functional groups attached to the triazole ring can modify the electronic properties and steric hindrance of the molecule, affecting its interaction with biological targets.

Case Studies

  • Antimicrobial Efficacy: A case study involving a series of S-substituted derivatives demonstrated that structural modifications did not significantly alter antimicrobial activity across different strains but highlighted specific compounds with superior efficacy against Pseudomonas aeruginosa .
  • Cytotoxicity Profiles: Another study focused on hydrazone derivatives derived from triazoles showed that certain configurations led to enhanced cytotoxicity against melanoma cells while maintaining lower toxicity towards normal cells .

Q & A

Q. How can researchers optimize the synthesis of 4-amino-5-(oxolan-3-yl)-4H-1,2,4-triazole-3-thiol to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Condensation Reactions : Reacting oxolan-3-yl precursors with thiourea derivatives under acidic or basic conditions. Ethanol or methanol are preferred solvents due to their polarity and compatibility with thiol intermediates .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Evidence from analogous compounds suggests yields improve with slow cooling during crystallization .
  • Single-Step vs. Multi-Step : Single-step protocols (e.g., simultaneous cyclization and functionalization) reduce side products, as demonstrated in modified triazole-thiol syntheses .

Q. Table 1: Comparison of Synthesis Conditions

StepSolventCatalystYield (%)Purity (HPLC)Reference
CyclizationEthanolHCl6595%
CondensationMethanolNaOH7298%
PurificationEthanol/H2O99%

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H-NMR : Identifies proton environments (e.g., NH2 at δ 5.2–5.8 ppm, oxolan protons at δ 3.5–4.2 ppm). Coupling constants confirm stereochemistry .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 227) and detects impurities. Electrospray ionization (ESI) is preferred for thiol-containing compounds .
  • IR Spectroscopy : Confirms functional groups (e.g., N-H stretch at 3300–3400 cm⁻¹, C=S at 1250–1350 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at the amino and sulfur positions influence the compound's antifungal and anticancer activities?

Methodological Answer:

  • S-Alkylation : Introducing alkyl groups at the sulfur enhances lipophilicity, improving membrane permeability. For example, S-methyl derivatives show 2–3× higher antifungal activity against Candida spp. compared to the parent compound .
  • Amino Group Functionalization : Schiff base formation (e.g., with aromatic aldehydes) increases π-π stacking interactions in DNA, correlating with anticancer activity (IC50 values < 10 µM in HeLa cells) .
  • In Silico Validation : Molecular docking (AutoDock Vina) predicts binding affinity to fungal CYP51 (ΔG ≈ -9.2 kcal/mol) and human topoisomerase II (ΔG ≈ -8.5 kcal/mol) .

Q. Table 2: Bioactivity of Selected Derivatives

DerivativeTargetIC50/EC50 (µM)MechanismReference
S-MethylC. albicans12.5CYP51 inhibition
4-(Benzylidene)aminoHeLa cells8.7Topoisomerase II inhibition

Q. What computational approaches are used to predict the bioactivity and ADME properties of derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to assess stability and reactive sites. HOMO-LUMO gaps < 4 eV suggest redox activity .
  • Molecular Docking : Screen against targets (e.g., fungal enzymes, cancer receptors) using Glide or AutoDock. Pose clustering identifies high-affinity conformers .
  • ADME Prediction : SwissADME or ADMETLab2.0 evaluate logP (optimal 2–3), bioavailability (≥0.55), and CYP450 metabolism risks. Thiol derivatives often show moderate hepatic toxicity .

Q. How can researchers assess the stability of this compound under various pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., thiol oxidation to disulfides at pH > 8) .
  • pH-Dependent Stability : Use buffers (pH 1–13) and track decomposition kinetics. Thiol groups are prone to oxidation at neutral-to-alkaline pH, requiring antioxidants (e.g., BHT) in formulations .

Q. When encountering discrepancies in reported biological activities of derivatives, what experimental and computational strategies can elucidate structure-activity relationships?

Methodological Answer:

  • Meta-Analysis : Compare bioactivity datasets (e.g., MIC values, IC50) across studies. Use clustering algorithms to group compounds by substituent patterns .
  • QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA, Random Forest) to correlate descriptors (logP, polar surface area) with activity. Validate with leave-one-out cross-validation (R² > 0.7) .
  • Crystallography : Resolve X-ray structures of protein-ligand complexes to identify critical binding interactions (e.g., hydrogen bonds with triazole N-atoms) .

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